molecular formula C16H20N2O4S3 B2388535 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide CAS No. 946300-76-1

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2388535
CAS No.: 946300-76-1
M. Wt: 400.53
InChI Key: XKPZJPNEGCGXNZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:

Chemical Reactions Analysis

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. The compound inhibits the enzymes by interacting with the active site, preventing the binding of the substrate and thus blocking the catalytic activity . The sulfonamide and thiophene moieties play a crucial role in the inhibition process .

Comparison with Similar Compounds

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide can be compared with other thiophene-based sulfonamides, such as:

This compound stands out due to its unique combination of the tetrahydroquinoline and thiophene moieties, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a propylsulfonyl group and a thiophene-2-sulfonamide moiety. The structural characteristics contribute to its unique pharmacological properties. The presence of the sulfonamide group is particularly noteworthy due to its established role in inhibiting bacterial growth by interfering with folic acid synthesis.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group is known to inhibit dihydropteroate synthase , an enzyme critical for folate synthesis in bacteria, thereby disrupting bacterial growth and replication . Additionally, the compound may exhibit activity against various receptors and enzymes, enhancing its therapeutic potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinoline have shown effectiveness against various bacterial strains .

Anti-inflammatory Effects

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Specifically, it has been evaluated in models of autoimmune diseases, showing promise as a RORγt inverse agonist , which plays a crucial role in regulating Th17 cell activity associated with inflammation .

Case Studies

  • Psoriasis Treatment : A study demonstrated that a related tetrahydroquinoline derivative effectively treated psoriasis in mice by modulating immune responses through RORγt inhibition. This finding suggests that this compound may have similar therapeutic applications .
  • Rheumatoid Arthritis : In another investigation, compounds targeting RORγt were shown to alleviate symptoms in mouse models of rheumatoid arthritis without significant toxicity. This positions the compound as a candidate for further development in treating autoimmune conditions .

Data Summary

Activity Findings
AntimicrobialInhibits dihydropteroate synthase; effective against various bacterial strains .
Anti-inflammatoryShows promise as a RORγt inverse agonist; effective in autoimmune disease models .
Psoriasis TreatmentDemonstrated efficacy in reducing psoriasis symptoms in mice .
Rheumatoid ArthritisAlleviated symptoms in animal models without notable toxicity .

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S3/c1-2-11-24(19,20)18-9-3-5-13-7-8-14(12-15(13)18)17-25(21,22)16-6-4-10-23-16/h4,6-8,10,12,17H,2-3,5,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPZJPNEGCGXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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